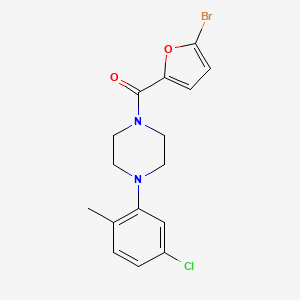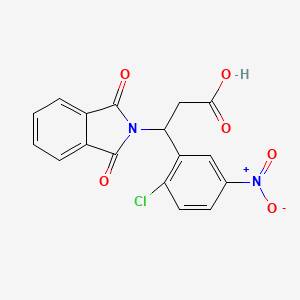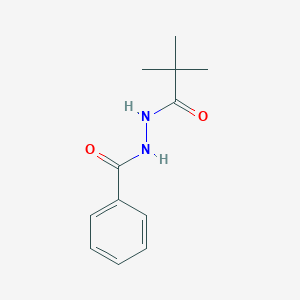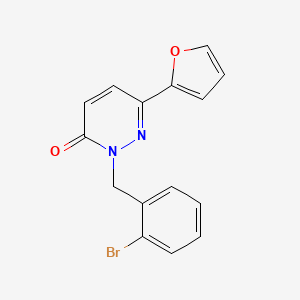
5-(4-methoxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-methoxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide, also known as MMPI or Ro 31-8220, is a synthetic compound that has been widely studied for its potential therapeutic applications. MMPI belongs to the class of isoxazolecarboxamides, which are known to inhibit protein kinase C (PKC) activity. PKC is an enzyme that plays a crucial role in cell signaling, and its dysregulation has been implicated in various diseases, including cancer, diabetes, and neurological disorders.
作用机制
5-(4-methoxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide works by inhibiting the activity of PKC, which is involved in many cellular processes, including cell growth, differentiation, and apoptosis. PKC is overexpressed in many cancer cells, and its dysregulation has been implicated in cancer progression and resistance to therapy. By inhibiting PKC activity, this compound can induce cell cycle arrest and apoptosis in cancer cells, thus inhibiting their growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anticancer effects, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to inhibit platelet aggregation and thrombus formation, making it a potential candidate for the prevention of thrombotic disorders. This compound has also been shown to have neuroprotective effects, reducing neuronal damage and inflammation in animal models of stroke and traumatic brain injury.
实验室实验的优点和局限性
One of the main advantages of 5-(4-methoxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide is its specificity for PKC inhibition. Unlike other PKC inhibitors, this compound does not inhibit other kinases, making it a more selective and specific inhibitor. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo. This compound also has a short half-life, which can limit its efficacy in some applications.
未来方向
There are several future directions for 5-(4-methoxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide research. One area of interest is in the development of more potent and selective PKC inhibitors. Another area of interest is in the development of novel drug delivery systems for this compound, such as liposomes or nanoparticles, to improve its solubility and bioavailability. This compound may also have potential applications in the treatment of other diseases, such as diabetes and neurological disorders, which are also associated with dysregulated PKC activity. Overall, this compound is a promising compound with potential therapeutic applications in various fields of medicine.
合成方法
5-(4-methoxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide can be synthesized using a variety of methods, including the reaction of 4-methoxybenzoyl chloride with N-methyl-N-phenylisourea, followed by cyclization with hydroxylamine. Another method involves the reaction of 4-methoxybenzaldehyde with N-methyl-N-phenylisourea, followed by cyclization with hydroxylamine.
科学研究应用
5-(4-methoxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in cancer treatment. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
属性
IUPAC Name |
5-(4-methoxyphenyl)-N-methyl-N-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-20(14-6-4-3-5-7-14)18(21)16-12-17(23-19-16)13-8-10-15(22-2)11-9-13/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVRVPALEIFEAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-yl}-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5906881.png)
![1-[(2,3-dichlorophenoxy)methyl]-N-3-pyridinyl-1H-pyrazole-3-carboxamide](/img/structure/B5906889.png)
![N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide](/img/structure/B5906897.png)

![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5906911.png)

![N,N'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]dithiophene-2-carboxamide](/img/structure/B5906919.png)

![N'-[(4-methoxyphenyl)acetyl]-2,2-dimethylpropanohydrazide](/img/structure/B5906926.png)


![3-methyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B5906943.png)

![ethyl 5-(aminocarbonyl)-2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5906962.png)
